molecular formula C7H7ClOS B6259530 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol CAS No. 1394739-89-9

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol

Cat. No.: B6259530
CAS No.: 1394739-89-9
M. Wt: 174.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol typically involves the chlorination of cyclopenta[b]thiophene derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol can be compared with other similar compounds, such as:

    Cyclopenta[b]thiophene: Lacks the chlorine and hydroxyl groups, resulting in different reactivity and applications.

    4H-cyclopenta[b]thiophen-4-ol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.

    2-chloro-4H-cyclopenta[b]thiophene: Lacks the hydroxyl group, affecting its solubility and reactivity.

The presence of both chlorine and hydroxyl groups in this compound makes it unique, providing distinct chemical properties and reactivity that are valuable in various research applications .

Properties

CAS No.

1394739-89-9

Molecular Formula

C7H7ClOS

Molecular Weight

174.6

Purity

75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.